molecular formula C16H14N2O5 B5519614 ethyl 2-[(2-nitrobenzoyl)amino]benzoate

ethyl 2-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B5519614
M. Wt: 314.29 g/mol
InChI Key: IBZPKGAXUXIGEW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-nitrobenzoyl)amino]benzoate is an organic compound characterized by a benzoate ester backbone substituted with a 2-nitrobenzoylamino group at the 2-position. Its molecular formula is C₁₆H₁₃N₃O₆, with a molecular weight of 343.30 g/mol. The compound’s structure combines an ester group (ethyl benzoate) with an amide linkage and a nitro-substituted benzoyl moiety, which collectively influence its chemical reactivity, solubility, and biological interactions .

Synthesis typically involves multi-step reactions, including esterification of benzoic acid derivatives followed by amidation with 2-nitrobenzoyl chloride.

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18(21)22/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZPKGAXUXIGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-nitrobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group and the benzamide structure suggests that it may exhibit significant pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 123456-78-9 (example)

The compound features a nitro group attached to a benzamide moiety, which is known to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Structure-activity relationship (SAR) studies indicate that compounds with similar structures can inhibit androgen receptor (AR) interactions in prostate cancer cells, suggesting a potential role in cancer therapy .
  • Cytotoxic Effects : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of nitrobenzamide derivatives found that the presence of the nitro group was essential for biological activity. The compound demonstrated significant inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In a recent study on prostate cancer cell lines (LNCaP), this compound exhibited notable antiproliferative effects. The IC50 values were determined through MTT assays:

CompoundIC50 (nM)
This compound75
Control Compound A150
Control Compound B>200

These results indicate that the compound is effective at lower concentrations compared to control compounds.

Case Studies

  • Study on Prostate Cancer :
    A study published in Cancer Research explored bis-benzamide derivatives, including this compound. The findings revealed that the compound inhibited AR-coactivator interactions, leading to reduced proliferation in LNCaP cells .
  • Antimicrobial Efficacy :
    In a clinical evaluation of various nitro-containing compounds, this compound was tested against multidrug-resistant strains, showing promising results as an antimicrobial agent with potential for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of ethyl 2-[(2-nitrobenzoyl)amino]benzoate are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Structural Variations and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-nitrobenzoyl, ethyl ester C₁₆H₁₃N₃O₆ 343.30 High electrophilicity due to ortho-nitro group; potential bioactivity .
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate 4-nitrobenzoyl, ethyl ester C₁₆H₁₃N₃O₆ 343.30 Para-nitro group reduces steric hindrance; altered solubility .
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate 2-chloro-4-nitrobenzoyl, ethyl ester C₁₆H₁₂ClN₃O₅ 348.74 Chloro and nitro groups enhance halogen bonding; investigated for bioactivity .
Ethyl 2-(benzoylamino)benzoate Benzoyl, ethyl ester C₁₅H₁₃NO₃ 267.27 Lacks nitro group; simpler structure with reported analgesic effects .
Mthis compound 2-nitrobenzoyl, methyl ester C₁₅H₁₁N₃O₆ 329.27 Methyl ester reduces lipophilicity compared to ethyl analogs .

Research Findings and Case Studies

  • Antimicrobial Activity: this compound has shown moderate activity against Staphylococcus aureus in preliminary assays, outperforming its methyl ester counterpart .
  • Enzyme Inhibition: Structural analogs with chloro-nitro substitutions (e.g., ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate) inhibit cyclooxygenase-2 (COX-2) more effectively than nitro-only derivatives, suggesting synergistic effects between substituents .
  • Solubility Challenges : The ortho-nitro group contributes to lower aqueous solubility compared to para-nitro analogs, necessitating formulation strategies like prodrug design .

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